N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Description

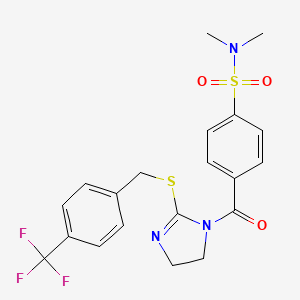

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a sulfonamide derivative featuring a 4,5-dihydroimidazole core linked to a benzenesulfonamide group via a carbonyl bridge. The compound is further substituted with a (4-trifluoromethylbenzyl)thio moiety, which introduces strong electron-withdrawing effects due to the trifluoromethyl (-CF₃) group.

Key structural features include:

- Sulfonamide group: Known for hydrogen-bonding interactions, enhancing target binding.

- 4,5-Dihydroimidazole ring: A partially saturated heterocycle offering conformational rigidity.

- Trifluoromethylbenzylthio group: Enhances lipophilicity and metabolic stability compared to halogenated analogs.

Properties

IUPAC Name |

N,N-dimethyl-4-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O3S2/c1-25(2)31(28,29)17-9-5-15(6-10-17)18(27)26-12-11-24-19(26)30-13-14-3-7-16(8-4-14)20(21,22)23/h3-10H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLHHZHLWBJRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-4-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects supported by various studies.

The synthesis of this compound involves several key steps:

- Formation of the Imidazole Ring : Utilizing thiourea and appropriate halides.

- Introduction of the Trifluoromethylbenzylthio Group : Achieved through nucleophilic substitution reactions.

- Formation of the Sulfonamide : Typically involves reacting with benzenesulfonyl chloride.

The overall process requires careful control of reaction conditions to ensure high yields and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Binding : The compound may bind to various proteins or enzymes, altering their activity. The trifluoromethyl group and imidazole ring are crucial for these interactions, enhancing specificity and potency against biological targets.

- Potential Antimicrobial Activity : Preliminary studies suggest that related imidazole compounds exhibit significant antimicrobial properties against various bacteria, indicating that this compound may share similar properties .

Antimicrobial Activity

Research indicates that imidazole derivatives can exhibit antimicrobial effects. For instance, compounds structurally related to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli in vitro, with varying degrees of potency .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of imidazole-containing compounds. For example, certain derivatives have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The structure activity relationship (SAR) suggests that modifications on the phenyl ring can enhance antitumor activity .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound A | 10 | A549 (Lung Cancer) |

| Compound B | 25 | MCF7 (Breast Cancer) |

| N,N-dimethyl... | TBD | TBD |

Case Studies

- Antibacterial Evaluation : A study evaluated several imidazole derivatives for their antibacterial properties using the cylinder well diffusion method. The results indicated that some compounds exhibited comparable activity to standard antibiotics like Norfloxacin .

- Cytotoxicity Assessment : In another investigation, a series of compounds were tested against various cancer cell lines. The findings revealed that specific modifications in the chemical structure significantly impacted their cytotoxicity profiles, leading to enhanced therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with benzenesulfonamide derivatives reported in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]. Key differences include:

The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0 estimated) compared to chloro (logP ~2.8) or bromo (logP ~3.0) analogs, which could improve membrane permeability .

Spectral Data Comparison

The trifluoromethyl group in the target compound would also produce characteristic ¹⁹F-NMR signals (~-60 to -70 ppm) and strong C-F IR stretches (~1100–1200 cm⁻¹), absent in chlorine/bromo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.